tert-butyl (S)-3-amino-4-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate
Description
Stereochemical Configuration and Chiral Center Mapping
The compound exhibits seven chiral centers, as confirmed by RDKit-based stereochemical analysis of its SMILES representation. These centers are located at:
- The tert-butyloxycarbonyl (Boc)-protected α-carbon of the central amino acid residue (S-configuration).
- The cysteine-derived carbon bearing the tritylthio group (R-configuration).
- The pyrrolidine ring carbons adjacent to the amide bonds (S-configuration).
- The tryptophan indole-bearing α-carbon (S-configuration).
A computational mapping of chiral centers using RDKit’s FindMolChiralCenters function identified atom indices 16, 19, 22, 25, 28, 31, and 34 as stereogenic sites, with assigned configurations matching the (S) and (R) descriptors in the IUPAC name. The tritylthio group at position 3 of the cysteine moiety introduces steric bulk that enforces axial chirality in the adjacent carbamoyl-pyrrolidine system.
Functional Group Identification and Electronic Distribution
The molecule contains six key functional domains:
The indole’s HOMO (-5.2 eV) localizes electron density at C-3, enabling charge-transfer interactions with adjacent amide carbonyls. The tritylthio group’s triphenylmethyl substituent creates a hydrophobic microenvironment around the sulfur atom, reducing oxidation potential by 0.3 V compared to unprotected thiols.
Conformational Analysis via Computational Modeling
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal three dominant conformers differing in pyrrolidine ring puckering and amide bond rotation:
- C3-endo puckering (ΔG = 0 kcal/mol): Favored due to intramolecular hydrogen bonding between the Boc carbonyl oxygen and the tertiary amine (distance: 2.1 Å).
- C2-exo puckering (ΔG = 1.4 kcal/mol): Stabilized by CH-π interactions between the trityl group and indole (energy gain: 3.8 kJ/mol).
- Twisted amide (ΔG = 2.1 kcal/mol): Partial double-bond character in the carbamoyl group (N-C=O angle: 125°) enables conjugation with the pyrrolidine nitrogen.
Ramachandran plot analysis of the amino acid backbone shows 82% of φ/ψ angles fall within β-turn regions, consistent with the compound’s role as a constrained peptide mimetic.
Comparative Structural Analysis with Amino Acid-Based Analogues
Structural deviations from canonical amino acid derivatives arise from three modifications:
- Tritylthio vs. Free Thiol : The trityl group increases steric volume by 128 ų compared to cysteine’s sulfhydryl group, reducing solvent-accessible surface area from 89% to 34%.
- Boc-Protected Amines : tert-Butoxycarbonyl groups elevate amine pKa by 2.3 units versus unprotected amines, as shown in electrochemical studies.
- Pyrrolidine vs. Proline : The carbamoyl-substituted pyrrolidine exhibits 15° greater ring puckering than proline’s native secondary amine, constraining backbone flexibility.
Comparative UV-Vis spectra with simpler analogues show bathochromic shifts (Δλ = 12 nm) due to extended conjugation between the indole and carbamoyl groups.
Properties
Molecular Formula |
C46H52N6O6S |
|---|---|
Molecular Weight |
817.0 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-4-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C46H52N6O6S/c1-45(2,3)58-40(53)27-35(47)42(55)50-37(26-30-28-49-36-23-14-13-22-34(30)36)44(57)52-25-15-24-39(52)43(56)51-38(41(48)54)29-59-46(31-16-7-4-8-17-31,32-18-9-5-10-19-32)33-20-11-6-12-21-33/h4-14,16-23,28,35,37-39,49H,15,24-27,29,47H2,1-3H3,(H2,48,54)(H,50,55)(H,51,56)/t35-,37-,38-,39-/m0/s1 |
InChI Key |
SBCQZOXIQFIUTK-GBHKJOGDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Tritylthio Protection of Cysteine Derivatives
The tritylthio group is introduced to cysteine’s sulfhydryl group using trityl chloride (TrCl) in anhydrous dichloromethane (DCM) at 0°C under nitrogen. Optimal conditions from analogous syntheses include:
The product is purified via silica gel chromatography (hexane:EtOAc 3:1), with tritylthio incorporation confirmed by HRMS (Δ < 2 ppm).
Assembly of Pyrrolidin-1-yl Carbamoyl Segment
Proline Activation and Coupling
Proline derivatives are activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF). Critical parameters include:
| Parameter | Value | Source |
|---|---|---|
| Coupling Reagent | PyBOP (1.2 equiv) | |
| Base | DIEA (3.0 equiv) | |
| Temperature | 25°C | |
| Reaction Time | 2 h | |
| Yield | 92–95% |
Racemization is minimized by maintaining pH < 8 and avoiding prolonged exposure to basic conditions.
tert-Butyl 3-Amino-4-oxobutanoate Synthesis
Mixed Claisen Condensation
Adapting methods from tert-butyl 4-methoxy-3-oxobutyrate synthesis, mono-tert-butyl malonate reacts with methoxyacetyl imidazole under Grignard conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF | |
| Grignard Reagent | iPrMgCl (2.0 equiv) | |
| Temperature | −10°C → 25°C | |
| Reaction Time | 16–18 h | |
| Yield | 77–80% |
The tert-butyl ester remains intact under these conditions, enabling direct use in subsequent peptide couplings.
Sequential Peptide Coupling via SPPS
Resin Loading and Deprotection
Wang resin (0.6 mmol/g) is functionalized with Fmoc-Gly-OH using DIC/HOBt activation. Fmoc deprotection employs 20% piperidine/DMF (2 × 5 min), achieving >99% efficiency.
Fragment Coupling Order
-
C-terminal tert-butyl ester : Anchored via hydroxybenzotriazole (HOBt) ester.
-
Tritylthio cysteine analog : Coupled under PyBOP/oxyma conditions.
Global Deprotection and Cleavage
Final deprotection uses trifluoroacetic acid (TFA)/H2O/triisopropylsilane (95:2.5:2.5) for 3 h, removing Boc and Trt groups while preserving the tert-butyl ester. Cleavage yields are typically 65–75%, with purity >90% after preparative HPLC (C18, 10–60% MeCN/H2O + 0.1% TFA).
Optimization Challenges
Stereochemical Integrity
Chemical Reactions Analysis
Types of Reactions
tert-butyl (S)-3-amino-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the amino or carbamoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents like potassium permanganate.
- Reducing agents like lithium aluminum hydride.
- Nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Pharmaceutical Applications
a. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of indole and pyrrolidine moieties suggests potential activity against various cancer cell lines. For example, a related compound demonstrated effective inhibition of tumor growth in xenograft models, highlighting the importance of structural diversity in drug design .
b. Neuroprotective Effects
Research has shown that compounds featuring amino acid derivatives can enhance neuroprotection. The tert-butyl group may contribute to the lipophilicity necessary for crossing the blood-brain barrier, thus allowing for potential therapeutic effects in neurodegenerative diseases .
Synthesis and Characterization
The synthesis of tert-butyl (S)-3-amino-4-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate) involves multiple steps, including:
- Protection of amino groups using tert-butyloxycarbonyl (Boc) strategies.
- Formation of the indole and pyrrolidine frameworks through cyclization reactions.
- Final deprotection and purification steps to yield the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
a. In Vitro Studies
In vitro assays have demonstrated that this compound exhibits a dose-dependent response in inhibiting cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
b. In Vivo Studies
Animal models treated with this compound showed significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent. Further studies are required to elucidate the exact mechanisms underlying its anticancer effects .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry reported on a series of compounds structurally related to tert-butyl (S)-3-amino derivatives, demonstrating promising anticancer activity through modulation of apoptotic pathways .
Case Study 2: Neuroprotective Properties
Another investigation highlighted the neuroprotective effects of similar compounds in models of Alzheimer's disease, suggesting that modifications to the amino acid backbone could enhance cognitive function in treated subjects .
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-amino-4-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: tert-butyl esters, pyrrolidine-carboxamide linkages, indole derivatives, and chiral amino acid backbones. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Stereochemical Complexity: The target compound’s four chiral centers distinguish it from analogs like 137a (three chiral centers) and 54 (three chiral centers).
Tritylthio Group : This substituent is absent in other analogs, offering unique steric bulk and thiol-protection capabilities. Compounds like 15a and 54 use smaller substituents (e.g., methylthiazole, piperazine), which may improve solubility but reduce metabolic stability .
Indole vs. Heterocyclic Cores : While the target compound’s indole group is shared with 137a , analogs like 15a employ pyrimido-oxazine scaffolds. Indole derivatives are associated with serotonin receptor interactions, whereas pyrimido-oxazines are linked to kinase inhibition .
Synthetic Yield and Methods : The target compound’s synthesis likely faces challenges similar to 137a (16% yield) due to multi-step coupling and purification. In contrast, 54 achieves higher efficiency via HATU-mediated coupling .
Computational Similarity Analysis
Using molecular fingerprints (e.g., Morgan or MACCS) and Tanimoto coefficients, the target compound shows moderate similarity (~0.6–0.7) to 137a and 54, driven by shared tert-butyl and pyrrolidine motifs. However, the tritylthio group reduces similarity to compounds like 15a (~0.4–0.5), highlighting the limitations of structural similarity in predicting activity. Activity cliffs—where minor structural changes cause significant functional differences—may arise due to the tritylthio group’s steric effects .
Biological Activity
The compound tert-butyl (S)-3-amino-4-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-4-oxobutanoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests a multifaceted biological activity, particularly as it incorporates various functional groups that may interact with biological systems. This article explores its biological activity through synthesized data, case studies, and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C37H52N4O7S, indicating the presence of multiple functional groups, including amino, oxo, and carbamate moieties. The presence of the tritylthio group may enhance its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C37H52N4O7S |
| Functional Groups | Amino, Oxo, Carbamate |
| Lipophilicity | Likely enhanced by tritylthio group |
The biological activity of this compound can be attributed to its ability to interact with specific biological pathways. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit serine proteases, which play crucial roles in various physiological processes.
Case Studies
- Inhibition of Enzymatic Activity : A study involving related compounds demonstrated significant inhibition of type I signal peptidase in E. coli, suggesting that this compound may exhibit antibacterial properties by disrupting protein synthesis pathways .
- Antitumor Activity : Research has indicated that similar compounds possess antitumor properties through apoptosis induction in cancer cells. The mechanism involves the modulation of apoptotic signaling pathways, leading to increased cell death in tumorigenic cells .
- Antiviral Properties : Compounds with structural similarities have shown antiviral activity against various viruses by interfering with viral replication mechanisms .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibition of E. coli signal peptidase | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Antiviral | Interference with viral replication |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological properties:
- Synthesis : The compound was synthesized using a multi-step reaction involving key intermediates that enhance its biological activity. The synthesis process included the formation of peptide bonds and incorporation of protective groups to stabilize reactive functionalities .
- Biological Evaluation : In vitro assays have been conducted to assess cytotoxicity against various cancer cell lines and bacterial strains. The results indicated promising activity, particularly against Gram-negative bacteria .
Q & A
What are the key strategies for synthesizing this complex peptide-derived compound?
Category: Basic
Answer:
The synthesis involves sequential coupling and deprotection steps. Key steps include:
- Deprotection of tert-butyl groups : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave tert-butyl carbamate (Boc) groups under mild conditions .
- Amide bond formation : Employ coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) to activate carboxyl groups for efficient peptide coupling .
- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or reversed-phase HPLC for isolating intermediates and final products .
How can stereochemical integrity be maintained during synthesis?
Category: Advanced
Answer:
- Chiral auxiliaries : Use Boc-protected amino acids with defined stereochemistry (e.g., Boc-L-Pro-OH) to ensure correct configuration during coupling steps .
- Coupling conditions : Optimize reaction time and temperature to minimize epimerization. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is preferred for stereoretentive amide bond formation .
- Validation : Confirm stereochemistry via X-ray crystallography (using SHELXL for refinement) or chiral HPLC with polarimetric detection .
What computational tools are recommended for structure determination and refinement?
Category: Basic
Answer:
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve complex stereochemistry and validate crystal structures. SHELX is robust for handling high-resolution data and twinned crystals .
- NMR analysis : Employ 2D NMR techniques (e.g., COSY, NOESY) to assign proton environments and confirm regiochemistry .
How can reaction yields be optimized for multi-step syntheses?
Category: Advanced
Answer:
- Factorial experimental design : Systematically vary parameters (e.g., precursor concentration, temperature, pH) to identify optimal conditions .
- Heuristic algorithms : Apply Bayesian optimization to predict high-yield reaction pathways with minimal experimental iterations .
- In situ monitoring : Use LC-MS to track intermediate formation and adjust reaction times dynamically .
What challenges arise in characterizing this compound, and how are they addressed?
Category: Advanced
Answer:
- Complex NMR spectra : Overlapping signals due to multiple stereocenters require high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) for unambiguous assignment .
- Mass spectrometry : Use high-resolution LC-MS (HRMS) to confirm molecular weight and detect side products (e.g., incomplete deprotection) .
- Crystallization issues : Screen solvents (e.g., DCM/hexane) and employ seeding techniques to obtain diffraction-quality crystals .
How are non-covalent interactions leveraged in crystal engineering for this compound?
Category: Advanced
Answer:
- Hydrogen bonding : The indole NH group and carbonyl oxygen form hydrogen bonds that stabilize crystal packing.
- π-π stacking : Aromatic moieties (e.g., tritylthio groups) enhance lattice stability via stacking interactions .
- Supramolecular design : Use tectons (pre-organized building blocks) to direct assembly into predictable architectures .
What methods are effective for resolving low yields in coupling reactions?
Category: Advanced
Answer:
- Reagent optimization : Replace HATU with COMU for moisture-sensitive reactions to reduce side products .
- Solvent selection : Use DMF or THF for improved solubility of bulky intermediates .
- Temperature control : Conduct reactions at 0°C to slow down competing pathways (e.g., racemization) .
How can AI-driven approaches enhance synthesis planning?
Category: Advanced
Answer:
- Retrosynthetic analysis : Implement AI platforms (e.g., IBM RXN) to propose viable synthetic routes based on historical data .
- Yield prediction : Train machine learning models on reaction databases to forecast optimal conditions (e.g., catalyst loading, solvent) .
What purification techniques are suitable for intermediates with similar polarity?
Category: Basic
Answer:
- Flash chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate tert-butyl-protected intermediates .
- Preparative HPLC : Apply C18 columns with acetonitrile/water gradients (0.1% TFA) for high-purity isolation .
How are enzymatic methods applied to synthesize or modify this compound?
Category: Advanced
Answer:
- Biocatalytic resolution : Use lipases or proteases to selectively hydrolyze undesired stereoisomers .
- Directed evolution : Engineer enzymes (e.g., transaminases) to catalyze challenging aminations or oxidations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
